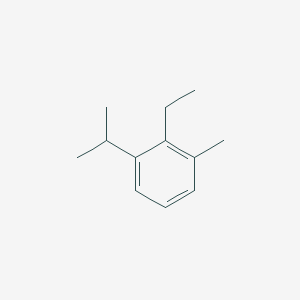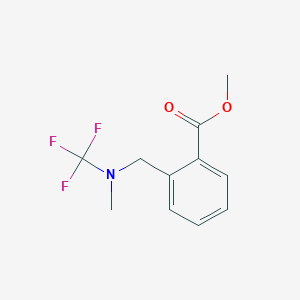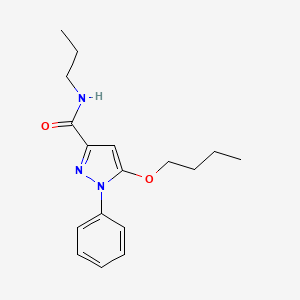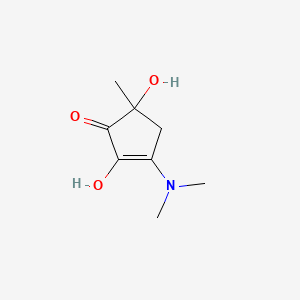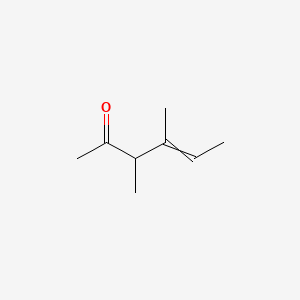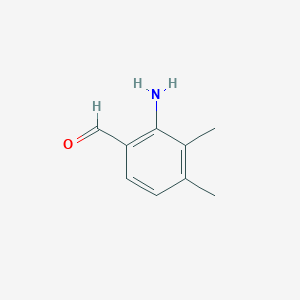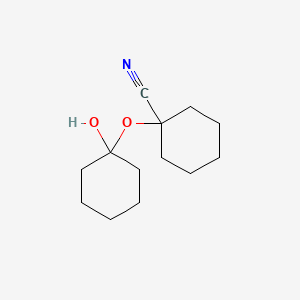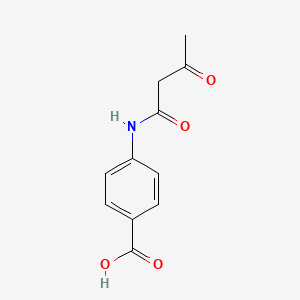
p-Carboxyacetoacetanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Carboxyacetoacetanilide: is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of both a carboxyl group and an acetoacetanilide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Carboxyacetoacetanilide typically involves the reaction of acetoacetanilide with a carboxylating agent. One common method is the reaction of acetoacetanilide with carbon dioxide in the presence of a base, such as sodium hydroxide, under elevated temperatures and pressures. This reaction results in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: p-Carboxyacetoacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or nitric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: p-Carboxyacetoacetanilide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic assays.
Medicine: The compound has potential applications in drug development. Its derivatives are investigated for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of certain industrial products.
Mecanismo De Acción
The mechanism of action of p-Carboxyacetoacetanilide involves its interaction with specific molecular targets. In biological systems, it can inhibit or activate enzymes by binding to their active sites. The compound’s effects are mediated through pathways involving the modulation of enzyme activity, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Acetoacetanilide: Lacks the carboxyl group present in p-Carboxyacetoacetanilide.
p-Aminobenzoic Acid: Contains an amino group instead of the acetoacetanilide moiety.
p-Hydroxyacetanilide: Features a hydroxyl group instead of the carboxyl group.
Uniqueness: this compound is unique due to the presence of both the carboxyl group and the acetoacetanilide moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
34376-24-4 |
|---|---|
Fórmula molecular |
C11H11NO4 |
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
4-(3-oxobutanoylamino)benzoic acid |
InChI |
InChI=1S/C11H11NO4/c1-7(13)6-10(14)12-9-4-2-8(3-5-9)11(15)16/h2-5H,6H2,1H3,(H,12,14)(H,15,16) |
Clave InChI |
NTVPMGIWCMTNMD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(=O)NC1=CC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


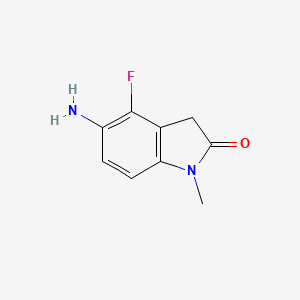
![2-(3,3-Dimethoxy-2-methylpropyl)bicyclo[2.2.1]heptane](/img/structure/B13945784.png)
![1-{3,6-Bis[4-(trifluoromethyl)phenyl]-1,2,4,5-tetrazin-1(2H)-yl}ethan-1-one](/img/structure/B13945788.png)
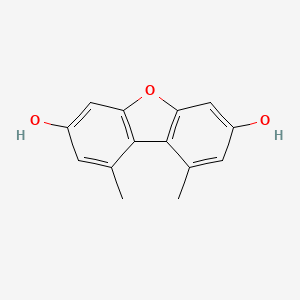
![3,5-Dibromo-2-[(2-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13945801.png)
![3-(5-{2-Bromo-thiazol-4-yl}-[1,3,4]oxadiazole-2-yl)-pyridine](/img/structure/B13945804.png)
